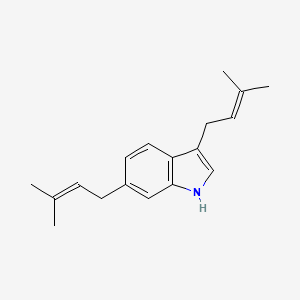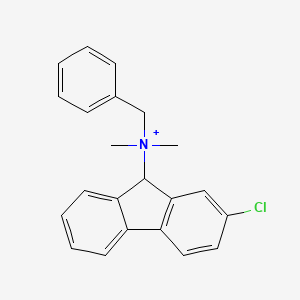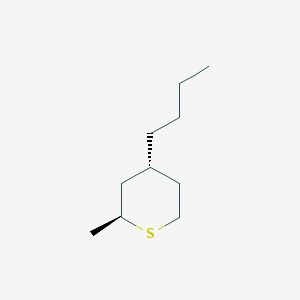![molecular formula C12H23NO2Si B14456842 9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene CAS No. 69656-49-1](/img/structure/B14456842.png)
9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene is a unique organosilicon compound characterized by its spiro structure, which includes oxygen, nitrogen, and silicon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene typically involves the reaction of butylamine with a silane precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification techniques, such as distillation or chromatography, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted silanes .
Scientific Research Applications
9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene involves its interaction with molecular targets through its spiro structure. The compound can form stable complexes with various substrates, facilitating reactions that are otherwise challenging. The presence of silicon, oxygen, and nitrogen atoms in the structure allows for diverse chemical interactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
7,9,11-trimethyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene: Similar spiro structure but with different alkyl groups.
3,9-dimethyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene: Another variant with different substituents
Uniqueness
9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
69656-49-1 |
|---|---|
Molecular Formula |
C12H23NO2Si |
Molecular Weight |
241.40 g/mol |
IUPAC Name |
9-butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene |
InChI |
InChI=1S/C12H23NO2Si/c1-2-3-6-13-7-9-14-16(15-10-8-13)11-4-5-12-16/h4-5H,2-3,6-12H2,1H3 |
InChI Key |
WUYIYIAXOVLCJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCO[Si]2(CC=CC2)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
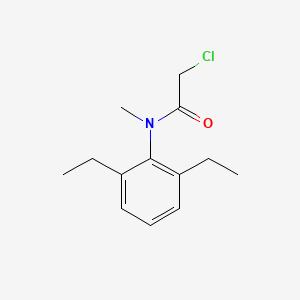

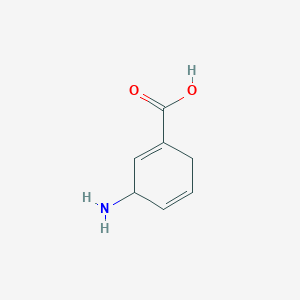

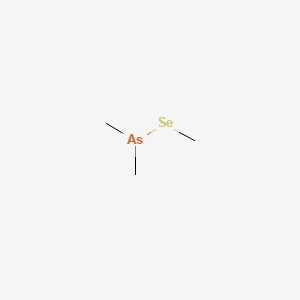

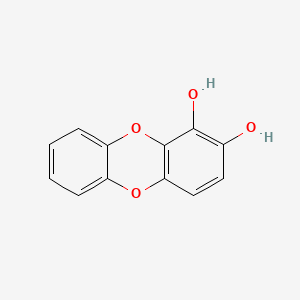
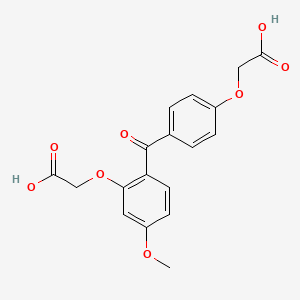
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
